![molecular formula C12H13NO3 B2888884 Methyl 4-methyl-3-(prop-2-enamido)benzoate CAS No. 1156920-64-7](/img/structure/B2888884.png)
Methyl 4-methyl-3-(prop-2-enamido)benzoate
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Overview
Description
Methyl 4-methyl-3-(prop-2-enamido)benzoate is a chemical compound that belongs to the class of benzoate esters. It is also known as Methyl 4-methyl-3-(2-propenoylamino)benzoate or Methyl 4-methyl-3-(2-propenamido)benzoate. This compound has gained significant attention due to its potential applications in various scientific research fields.
Scientific Research Applications
Montmorillonite Clay Catalysis
Montmorillonite clay catalysis involves the transformation of aromatic and aliphatic esters into nitriles and amides, showcasing a broad application in organic synthesis. The reaction of methyl benzoate with ammonia over Montmorillonite K10 clay at elevated temperatures results in the formation of benzonitrile, benzamide, and other products, indicating the versatility of this catalyst in ester conversion processes (A. Wali et al., 1998).
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of propyzamide, a pesticide, using TiO2-loaded adsorbents demonstrates the potential environmental application of photocatalysis in water treatment. The study indicates that adsorbents enhance the mineralization rate of propyzamide, suggesting a method to reduce the concentration of toxic intermediates in aqueous solutions (T. Torimoto et al., 1996).
Polymer Science
The synthesis and properties of hyperbranched aromatic polyamides have been explored, revealing insights into the thermal polymerization of related monomers to produce polymers with unique solubility and molecular weight characteristics. This research contributes to the development of materials with potential applications in coatings, adhesives, and high-performance polymers (Gang Yang et al., 1999).
Medicinal Chemistry
The synthesis and evaluation of novel quinuclidinone derivatives, including structures related to Methyl 4-methyl-3-(prop-2-enamido)benzoate, have been studied for their potential anti-cancer properties. These compounds show promising anti-proliferative activity against cancer cell lines, highlighting the relevance of such molecules in drug discovery and development (J. Soni et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-3-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-11(14)13-10-7-9(12(15)16-3)6-5-8(10)2/h4-7H,1H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRXUPLMRHAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(prop-2-enamido)benzoate |
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